molecular formula C13H14N2O2S2 B2625600 1-Ethyl-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea CAS No. 1421465-74-8

1-Ethyl-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea

Cat. No.: B2625600
CAS No.: 1421465-74-8
M. Wt: 294.39
InChI Key: ZPFWXVBRCGUQBZ-UHFFFAOYSA-N
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Description

“1-Ethyl-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea” is a chemical compound with the molecular formula C13H14N2O2S2. Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry .


Synthesis Analysis

Thiophene derivatives can be synthesized using various methods. One common method is the Gewald synthesis, which involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .


Chemical Reactions Analysis

The chemical reactions involving thiophene derivatives are diverse. For instance, [3+2] cycloaddition reaction of certain compounds with alkyne moieties and regioselective cycloisomerization can lead to thiophenes .

Scientific Research Applications

Metabolism in Pharmaceutical Research

  • A major pathway of mephenytoin metabolism in man - This study identified a major metabolite of the antiepileptic drug mephenytoin, emphasizing the significance of metabolic pathways in drug metabolism and disposition. The metabolite was characterized using techniques like chemical synthesis, gas chromatography-mass spectrometry, and nuclear magnetic resonance spectroscopy, which are relevant in studying the metabolism of complex compounds like 1-Ethyl-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea (Küpfer et al., 1980).

  • Disposition and Metabolism of [14C]SB-649868, an Orexin 1 and 2 Receptor Antagonist, in Humans - This study on SB-649868, a novel orexin receptor antagonist, detailed the compound's disposition and metabolism in humans. The knowledge of disposition and metabolism is crucial for understanding the pharmacokinetics and pharmacodynamics of complex molecules (Renzulli et al., 2011).

Biomarker Development for Exposure Assessment

  • Urinary BTEX, MTBE, and naphthalene as biomarkers to gain environmental exposure profiles of the general population - The study evaluated urinary benzene, toluene, ethylbenzene, and other compounds as biomarkers of exposure to environmental pollutants. The use of biomarkers can help in understanding the exposure and effects of complex chemical substances (Fustinoni et al., 2010).

  • Controlled ethyl tert-butyl ether (ETBE) exposure of male volunteers - This study on ETBE exposure and its toxicokinetics offers insights into the absorption, metabolism, and excretion of organic compounds, which is relevant for understanding the biotransformation of complex chemicals like this compound (Nihlen et al., 1998).

Future Directions

Thiophene-based analogs have been attracting a growing number of scientists as a potential class of biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

Properties

IUPAC Name

1-ethyl-3-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S2/c1-2-14-13(17)15-8-9-5-6-11(19-9)12(16)10-4-3-7-18-10/h3-7H,2,8H2,1H3,(H2,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPFWXVBRCGUQBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NCC1=CC=C(S1)C(=O)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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